molecular formula C15H14ClNO B270218 N-(4-chlorophenyl)-3,5-dimethylbenzamide

N-(4-chlorophenyl)-3,5-dimethylbenzamide

Cat. No. B270218
M. Wt: 259.73 g/mol
InChI Key: JQOXFMYBQBSTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3,5-dimethylbenzamide, also known as CDC or N-(4-chlorophenyl)-3,5-xylylcarbamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-dimethylbenzamide varies depending on its application. In medicine, N-(4-chlorophenyl)-3,5-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response (Chen et al., 2017). It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Chen et al., 2017). In agriculture, N-(4-chlorophenyl)-3,5-dimethylbenzamide acts as a photosystem II inhibitor, disrupting the photosynthetic process in plants (Zhang et al., 2018). In materials science, N-(4-chlorophenyl)-3,5-dimethylbenzamide acts as a ligand for metal ions, forming coordination complexes that exhibit unique properties (Liu et al., 2018).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-3,5-dimethylbenzamide are also dependent on its application. In medicine, N-(4-chlorophenyl)-3,5-dimethylbenzamide has been shown to reduce inflammation and pain in animal models (Chen et al., 2017). It has also been found to inhibit the growth of various cancer cell lines (Chen et al., 2017). In agriculture, N-(4-chlorophenyl)-3,5-dimethylbenzamide has been shown to effectively control weeds and pests (Zhang et al., 2018). In materials science, N-(4-chlorophenyl)-3,5-dimethylbenzamide-based MOFs have been found to exhibit high gas adsorption capacity and catalytic activity (Liu et al., 2018).

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high yield and purity during synthesis, its diverse potential applications, and its relatively low cost compared to other compounds with similar properties. However, N-(4-chlorophenyl)-3,5-dimethylbenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of N-(4-chlorophenyl)-3,5-dimethylbenzamide. In medicine, further studies are needed to fully understand its potential as a drug candidate for the treatment of various diseases. In agriculture, more research is needed to optimize its herbicidal and insecticidal properties and to minimize its potential environmental impact. In materials science, the synthesis of novel N-(4-chlorophenyl)-3,5-dimethylbenzamide-based materials with unique properties and applications is an exciting area of research.
Conclusion
In conclusion, N-(4-chlorophenyl)-3,5-dimethylbenzamide, or N-(4-chlorophenyl)-3,5-dimethylbenzamide, is a chemical compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-chlorophenyl)-3,5-dimethylbenzamide and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3,5-dimethylbenzamide involves the reaction of 4-chlorobenzoic acid with 3,5-dimethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(4-chlorophenyl)-3,5-dimethylbenzamide in high yield and purity (Chen et al., 2017).

Scientific Research Applications

N-(4-chlorophenyl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-chlorophenyl)-3,5-dimethylbenzamide has been found to exhibit anti-inflammatory, analgesic, and antitumor activities (Chen et al., 2017). It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease (Li et al., 2017). In agriculture, N-(4-chlorophenyl)-3,5-dimethylbenzamide has been shown to possess herbicidal and insecticidal properties (Zhang et al., 2018). In materials science, N-(4-chlorophenyl)-3,5-dimethylbenzamide has been utilized as a building block for the synthesis of novel functional materials such as metal-organic frameworks (MOFs) (Liu et al., 2018).

properties

Product Name

N-(4-chlorophenyl)-3,5-dimethylbenzamide

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18)

InChI Key

JQOXFMYBQBSTAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.